molecular formula C16H13BrN4OS2 B2706492 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 893983-74-9

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2706492
CAS No.: 893983-74-9
M. Wt: 421.33
InChI Key: APGCFAUECRTNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted with a 4-bromophenyl group at position 6 and a thioether linkage to an acetamide moiety. The acetamide nitrogen is further substituted with a 4-methylthiazol-2-yl group. Pyridazine derivatives are known for diverse biological activities, including antimicrobial, anticonvulsant, and receptor agonism/antagonism properties . The 4-bromophenyl group enhances lipophilicity and may influence binding to hydrophobic pockets in target proteins, while the thiazole ring contributes to π-π stacking and hydrogen-bonding interactions . Structural analogs of this compound have been explored for their roles in modulating formyl peptide receptors (FPRs), antimicrobial activity, and anticonvulsant effects .

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4OS2/c1-10-8-24-16(18-10)19-14(22)9-23-15-7-6-13(20-21-15)11-2-4-12(17)5-3-11/h2-8H,9H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGCFAUECRTNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, often using bromine or a brominating agent.

    Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound.

    Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, leading to amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its applications might extend to the fields of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromophenyl and thiazole groups could facilitate binding to hydrophobic pockets, while the acetamide group might form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Activity Trends

  • Core Heterocycle: Pyridazine (target compound) vs. pyridazinone (FPR2 agonists) : The absence of a ketone group in the pyridazine core may reduce oxidative metabolism, enhancing stability.
  • Substituent Effects :
    • 4-Bromophenyl : Enhances lipophilicity and halogen bonding in antimicrobial analogs .
    • Thiazole vs. Thiadiazole : Thiazole rings (target compound) improve metabolic resistance compared to thiadiazole derivatives .
    • Electron-Withdrawing Groups : Bromine and nitro groups in analogs correlate with improved antimicrobial potency due to enhanced membrane penetration .

Structure-Activity Relationship (SAR) Insights

  • Thioacetamide Linkage : Critical for hydrogen bonding with target proteins (e.g., FPR2, Akt kinase) .
  • 4-Methylthiazol Group : The methyl group may reduce steric hindrance, facilitating binding to hydrophobic enzyme pockets .
  • Pyridazine vs. Pyrimidinone: Pyridazine derivatives (target compound) show broader receptor modulation (e.g., FPRs) compared to pyrimidinone-based anticonvulsants .

Antimicrobial Activity

  • Analog Data: Compound 26 (triazinoindole core): Purity >95% but untested against MRSA . Sharma et al.’s thiazole derivatives: MICs of 13–27 µM against S. aureus and E. coli .

Anticonvulsant Activity

  • A pyrimidinone analog (ED₅₀ = 38 mg/kg) demonstrated efficacy in pentylenetetrazole-induced seizures . The target compound’s pyridazine core may offer improved blood-brain barrier penetration.

Receptor Modulation

  • Pyridazinone derivatives (e.g., FPR2 agonists) activate calcium signaling in neutrophils . The target compound’s pyridazine-thioacetamide structure may similarly target inflammatory pathways.

Biological Activity

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16_{16}H13_{13}BrN4_{4}OS2_{2}
  • Molecular Weight : 421.3 g/mol
  • CAS Number : 893983-74-9

The biological activity of this compound is attributed to its interactions with specific molecular targets. The bromophenyl group can engage with hydrophobic pockets in proteins, while the thioacetamide moiety is capable of forming hydrogen bonds with amino acid residues. These interactions can modulate enzyme or receptor activities, leading to various biological effects.

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives possess promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties . The compound's structure suggests it may similarly inhibit microbial growth through mechanisms such as disrupting cell wall synthesis or inhibiting metabolic pathways.

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound has been tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay . Preliminary results suggest that the compound exhibits cytotoxic effects, potentially through apoptosis induction or cell cycle arrest.

Comparative Studies

A comparative analysis of similar compounds reveals that variations in substituents significantly affect biological activity. For example:

CompoundStructureAntimicrobial ActivityAnticancer Activity
This compoundStructurePromisingModerate
2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamideStructureModerateLow
2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamideStructureHighHigh

This table illustrates how the presence of different halogenated phenyl groups can influence both antimicrobial and anticancer activities.

Case Studies

  • Antimicrobial Evaluation : In a study assessing various thiazole derivatives, compounds similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) indicated that electron-withdrawing groups enhance activity .
  • Anticancer Screening : A recent investigation into pyridazine derivatives revealed that specific substitutions led to enhanced cytotoxicity against breast cancer cell lines. The study employed molecular docking to elucidate binding affinities with target proteins, indicating a promising therapeutic role for compounds with similar structures .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting a pyridazine-thiol intermediate with a chloroacetamide derivative under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO. Similar approaches were used for structurally related thioacetamides, where thiol groups displaced halides in SN2 reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton and carbon environments (¹H NMR and ¹³C NMR) .
  • Infrared Spectroscopy (IR) : Verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S, and Br percentages to confirm purity .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity >95% using reverse-phase columns .

Advanced Research Questions

Q. How can the compound’s solubility and bioavailability be optimized without compromising pharmacological activity?

  • Methodological Answer :

  • LogP Adjustments : Modify substituents to balance hydrophobicity (e.g., calculated XlogP = 2.6 in suggests moderate lipophilicity). Introduce polar groups (e.g., sulfonamides) to enhance aqueous solubility .
  • Prodrug Strategies : Esterify or aminate functional groups to improve permeability, followed by enzymatic cleavage in vivo .

Q. What in vivo models are suitable for evaluating anticonvulsant activity?

  • Methodological Answer : Use established seizure models:

  • Pentylenetetrazole (PTZ)-Induced Seizures : Assess ED₅₀ (effective dose for 50% protection) and neurotoxicity (TD₅₀) .
  • Maximal Electroshock (MES) Test : Determine the compound’s ability to prevent tonic-clonic seizures .
  • Pharmacokinetic Profiling : Measure plasma half-life and brain penetration to correlate in vitro potency with in vivo efficacy .

Q. How can structural modifications improve SIRT2 inhibitory activity?

  • Methodological Answer :

  • Linker Optimization : Replace the thioether bridge with selenoether or alkyl chains to enhance binding affinity .
  • Tail Group Modifications : Introduce bulkier aryl groups (e.g., 4-phenoxyphenyl) to increase steric hindrance and selectivity for SIRT2 over other sirtuins .

Q. How can discrepancies between in vitro activity and in vivo efficacy be resolved?

  • Methodological Answer :

  • Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., cytochrome P450 oxidation).
  • Plasma Protein Binding Studies : Measure free fraction to adjust dosing regimens .
  • Species-Specific Differences : Compare rodent vs. human pharmacokinetic parameters to validate translational relevance .

Q. What crystallographic methods are recommended for determining the compound’s 3D structure?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve atomic coordinates and intermolecular interactions .
  • Twinned Data Handling : Apply SHELXL’s twin refinement options for crystals with pseudo-merohedral twinning .

Q. How can molecular docking predict binding modes to biological targets?

  • Methodological Answer :

  • Target Preparation : Retrieve protein structures from the PDB (e.g., SIRT2 or glutamate receptors). Remove water molecules and add polar hydrogens.
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Validate poses with experimental data (e.g., mutagenesis or SAR studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.